molecular formula C19H24N4O3 B2503749 2-(2-methoxyethoxy)-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)isonicotinamide CAS No. 2034294-48-7

2-(2-methoxyethoxy)-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)isonicotinamide

Cat. No.: B2503749
CAS No.: 2034294-48-7
M. Wt: 356.426
InChI Key: YCLQIGPFQFTGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyethoxy)-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)isonicotinamide is a synthetic small molecule provided for research and development purposes. This compound features a complex structure comprising two linked pyridine rings, one bearing a 2-methoxyethoxy substituent and the other a pyrrolidin-1-yl group, connected via a methylene-amide linker. This molecular architecture is characteristic of scaffolds designed for probing biological systems and modulating protein function. While specific biological data for this exact compound is not currently available in the public scientific literature, its structural components are highly relevant to medicinal chemistry. The pyrrolopyridine and related nitrogen-containing heterocycles are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . Compounds with similar frameworks have been investigated for various therapeutic applications, including as antidiabetic agents by stimulating glucose uptake , and as anticancer agents targeting specific kinase pathways . The presence of the isonicotinamide core and pyrrolidine-substituted pyridine suggests potential for interaction with diverse enzymatic targets. Researchers may find this compound valuable for screening in oncology, metabolic disease, or neuroscience research programs. It is suitable for use in lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-25-10-11-26-18-12-16(6-7-20-18)19(24)22-14-15-4-5-17(21-13-15)23-8-2-3-9-23/h4-7,12-13H,2-3,8-11,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLQIGPFQFTGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCC2=CN=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-methoxyethoxy)-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)isonicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C19H24N4O3, with a molecular weight of 356.426 g/mol. The compound exhibits a complex structure that may contribute to its biological activity.

1. Acetylcholinesterase Inhibition

Research has indicated that compounds similar to this compound exhibit significant acetylcholinesterase (AChE) inhibitory activity. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. For instance, studies have shown that certain derivatives can achieve over 50% inhibition against AChE, suggesting that this compound may also possess similar properties .

3. Neuroprotective Effects

Given its structural features, this compound may exert neuroprotective effects, potentially through modulation of cholinergic pathways. The presence of pyridine and isonicotinamide moieties suggests interactions with neurotransmitter systems involved in cognition and memory .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of related compounds. For instance, studies on pyridine derivatives have shown promising results in inhibiting AChE and exhibiting antioxidant activities. These findings suggest that structural modifications can enhance biological efficacy and selectivity .

Structure-Activity Relationship (SAR)

The structure-activity relationship is critical for understanding how modifications to the chemical structure influence biological activity. Research indicates that the presence of specific functional groups (e.g., methoxy and pyrrolidine) enhances AChE inhibition and antioxidant capacity. This knowledge can guide the design of more potent derivatives .

Data Tables

PropertyValue
Molecular FormulaC19H24N4O3
Molecular Weight356.426 g/mol
AChE Inhibition IC50>50% inhibition (similar compounds)
Antioxidant ActivitySignificant (related compounds)

Comparison with Similar Compounds

Compounds Sharing the 2-(2-Methoxyethoxy)Isonicotinamide Backbone

Several analogs from retain the 2-(2-methoxyethoxy)isonicotinamide core but vary in the amide-linked substituent (Table 1).

Table 1: Structural Analogs with Modified Amide Substituents

Compound Name Substituent CAS Number
2-(2-Methoxyethoxy)-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)isonicotinamide (6-(Pyrrolidin-1-yl)pyridin-3-yl)methyl Not Provided
N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide Cyclohexenylethyl 2034388-88-8
N-(3-Methoxybenzyl)-2-(2-methoxyethoxy)isonicotinamide 3-Methoxybenzyl 2034274-47-8
N-(2-Hydroxy-2-(pyridin-2-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide Hydroxy-pyridinylethyl (nicotinamide variant) 1903337-55-2

Key Observations :

  • The 3-methoxybenzyl substituent (2034274-47-8) adds aromaticity and electron-donating methoxy groups, which could enhance metabolic stability but reduce solubility .
  • The target compound’s (6-pyrrolidin-1-yl-pyridin-3-yl)methyl group combines aromatic and cyclic amine features, suggesting balanced lipophilicity and hydrogen-bonding capacity.

Pyrrolidin-1-yl-Pyridine Derivatives

and list compounds with pyrrolidin-1-yl-pyridine motifs but divergent cores (Table 2).

Table 2: Pyrrolidin-1-yl-Pyridine Derivatives

Compound Name Core Structure Functional Groups
Target Compound Isonicotinamide 2-Methoxyethoxy, Pyrrolidinyl
2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid () Isonicotinic acid Fluoro, Carboxylic acid
3-Fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isonicotinamide () Isonicotinamide Fluoro, Methyl-pyrazole

Key Observations :

  • hydrogen bonds) .
  • 3-Fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isonicotinamide () substitutes pyrrolidinyl with a methyl-pyrazole group, which may reduce steric hindrance and modulate selectivity .
  • The target compound’s methoxyethoxy group likely improves aqueous solubility compared to fluorinated analogs, which are more lipophilic .

Methoxy-Containing Pyridine Derivatives

and highlight compounds with methoxy groups but divergent scaffolds:

  • N-(2-(((2-Methoxy-6-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)pyridin-3-yl)methyl)amino)ethyl)acetamide () incorporates a biphenyl-methoxy group, increasing molecular weight and hydrophobicity (CAS: 1675203-84-5) .
  • (2E)-2-[(1-Methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate () uses a sulfonate ester, which may enhance bioavailability but reduce metabolic stability .

Key Observations :

  • The target compound’s 2-methoxyethoxy chain offers a compromise between the extreme hydrophobicity of biphenyl systems and the polar sulfonate esters seen in other derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.